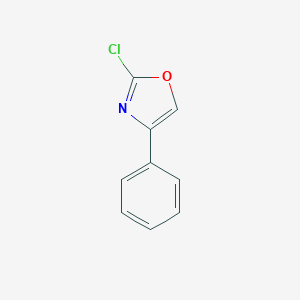

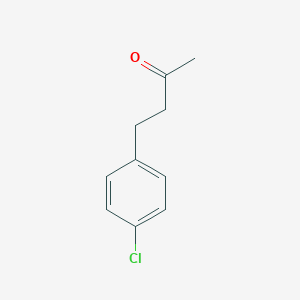

2-氯-4-苯基恶唑

描述

Synthesis Analysis

The synthesis of compounds similar to 2-Chloro-4-phenyloxazole often involves multi-step reactions, incorporating techniques like cyclization, bromination, substitution, and chlorination. For instance, a related compound, 2-Chloro-6-chloromethylbenzothiazole, was synthesized via a five-step reaction process including cyclization and chlorization (Zheng-hong, 2009).

Molecular Structure Analysis

Molecular structure analysis of compounds in the oxazole family typically involves techniques like NMR, IR, mass spectrometry, and X-ray crystallography. For example, the structure of 3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole was elucidated using these methods, revealing a V-shaped molecule stabilized by van der Waals interactions (Kayalvizhi et al., 2011).

Chemical Reactions and Properties

2-Chloro-4-phenyloxazole and related compounds participate in various chemical reactions due to their functional groups. For example, 4-(p-Chloro)phenyl-1,2,4-triazole-3,5-dione has been used as an effective oxidizing agent in the transformation of pyrazolines to pyrazoles (Zolfigol et al., 2006).

Physical Properties Analysis

The physical properties of such compounds are often influenced by their molecular structures. For instance, the crystal cohesion in certain oxazole derivatives can be attributed to slip-stacked π-π interactions, which are a result of the coplanarity of the organic framework (Baltzer et al., 1996).

Chemical Properties Analysis

The chemical properties of oxazole derivatives like 2-Chloro-4-phenyloxazole are often studied using various spectroscopic methods. For example, the chromogenic properties of 2-(2-carbomethoxy-3,4-dichloro-6-hydroxyphenyl)benzoxazole were analyzed, revealing solvatochromism and photochromism, indicative of the compound's responsive nature to different environmental conditions (Vetrova et al., 2020).

科学研究应用

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . The substitution pattern in oxazole derivatives plays a pivotal role in delineating the biological activities like antimicrobial , anticancer , antitubercular , anti-inflammatory , antidiabetic , antiobesity , and antioxidant etc. Oxazoles and its derivatives are a part of a number of medicinal compounds .

Oxazole derivatives, including 2-Chloro-4-phenyloxazole, have been found to have a wide range of applications in various scientific fields due to their diverse biological activities . Here are some potential applications:

-

Antimicrobial Activity Oxazole derivatives have been found to exhibit antimicrobial activity . They can inhibit the growth of various types of bacteria and fungi, making them potentially useful in the development of new antimicrobial drugs .

-

Anticancer Activity Some oxazole derivatives have shown anticancer properties . They can inhibit the growth of cancer cells, which could make them valuable in the development of new cancer treatments .

-

Antitubercular Activity Oxazole derivatives have also been found to have antitubercular activity . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium that causes tuberculosis .

-

Anti-Inflammatory Activity Oxazole derivatives can exhibit anti-inflammatory activity . They can reduce inflammation, which could make them useful in the treatment of various inflammatory diseases .

-

Antidiabetic Activity Some oxazole derivatives have been found to have antidiabetic properties . They can help regulate blood sugar levels, which could make them valuable in the treatment of diabetes .

-

Antiobesity Activity Oxazole derivatives can also exhibit antiobesity activity . They can help regulate body weight, which could make them useful in the treatment of obesity .

-

Insecticidal Activity A series of novel pyrimidinamine derivatives containing phenyloxazole moiety were designed and synthesized . The bioassay results displayed that some compounds exhibited remarkable insecticidal activities against Aphis fabae and Tetranychus cinnabarinus . Especially, one compound showed potent activity against A. fabae, superior to that of the commercial insecticide, imidacloprid .

-

COX-2 Inhibitor Cyclooxygenase (COX), which plays a role in converting arachidonic acid to inflammatory mediators, could be inhibited by non-steroidal anti-inflammatory drugs (NSAIDs) . In recent years, selective COX-2 inhibitors with a lower incidence of adverse effects attained an important position in medicinal chemistry . A new series of compounds were designed, synthesized, and evaluated . Among these compounds, one exhibited the highest potency and selectivity against COX-2 enzyme .

安全和危害

The safety information for 2-Chloro-4-phenyloxazole indicates that it may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and other exposed areas thoroughly after handling .

未来方向

While specific future directions for 2-Chloro-4-phenyloxazole were not found in the search results, research into oxazole derivatives is ongoing due to their wide range of biological activities . This suggests that 2-Chloro-4-phenyloxazole could potentially be explored further in various fields, including medicinal chemistry.

属性

IUPAC Name |

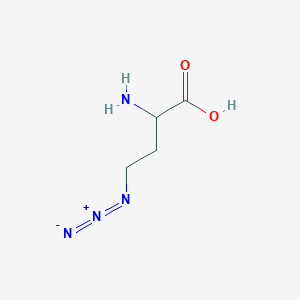

2-chloro-4-phenyl-1,3-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6ClNO/c10-9-11-8(6-12-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZZRJXYIRGYIKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=COC(=N2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-phenyloxazole | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

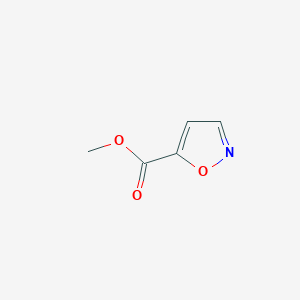

![Ethyl 1-(2-fluorobenzyl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylate](/img/structure/B57487.png)

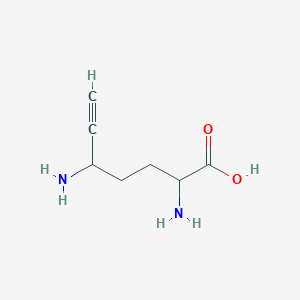

![Furo[3,2-c]pyridine-3-carboxamide](/img/structure/B57490.png)